5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Overview
Description
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole is a tricyclic heterocyclic compound where a thiophene ring is fused to an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole typically involves the fusion of a thiophene ring with an indole ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that are optimized for yield and efficiency. These methods may include the use of microwave irradiation to facilitate the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic electronic devices and photosensitive materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4,5,6,7-Tetrahydroindole: This compound is also a tricyclic heterocyclic compound but lacks the thiophene ring.
Thieno[3,2-b]indole: This compound has a similar structure but differs in the position of the thiophene ring fusion.
Uniqueness
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole is unique due to its specific fusion of the thiophene ring to the indole ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-4-9-7(3-1)8-5-12-6-10(8)11-9/h5-6,11H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFUEBFUNXALAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CSC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519615 | |
Record name | 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88537-35-3 | |
Record name | 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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